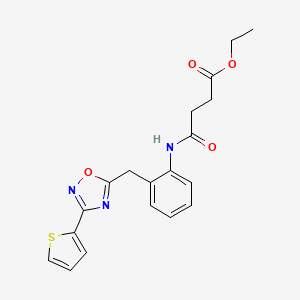

Ethyl 4-oxo-4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-oxo-4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl 4-oxo-4-((2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article examines its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes an ethyl ester, a thiophene ring, and an oxadiazole moiety. The molecular formula is C16H18N4O3S, with a molecular weight of approximately 350.41 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₄O₃S |

| Molecular Weight | 350.41 g/mol |

| Density | Not specified |

| Solubility in Water | Not specified |

| Melting Point | Not specified |

Research indicates that compounds similar to this compound may exhibit several biological activities:

- Antitumor Activity : Compounds with thiophene and oxadiazole groups have shown promise in inhibiting tumor cell proliferation. For instance, studies have reported that related oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .

- Antimicrobial Properties : The presence of the thiophene ring is often associated with antimicrobial activity. Some derivatives have demonstrated efficacy against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes .

- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity can be particularly relevant in treating conditions like arthritis or other inflammatory diseases .

Case Studies

A notable study investigated the effects of a similar compound on mouse splenocytes, demonstrating a significant increase in immune cell viability when exposed to the compound at concentrations as low as 100 nM. This suggests potential applications in immunotherapy .

Another study focused on the synthesis and evaluation of thiophene-based compounds for their inhibitory effects on phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. The results indicated that these compounds could serve as lead candidates for developing anti-inflammatory drugs .

Toxicological Profile

While specific toxicity data for this compound is limited, related compounds have been noted for potential skin and eye irritations upon contact. Furthermore, the structural components suggest caution due to possible interactions with biological membranes .

Table 2: Toxicological Information

| Toxicity Parameter | Value |

|---|---|

| Eye Irritation | May cause irritation |

| Skin Irritation | May cause irritation |

| LD50 | Not available |

| Carcinogenicity | Not listed |

Analyse Des Réactions Chimiques

Ester Hydrolysis and Functional Group Transformations

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

Mechanistic Insight :

-

Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate.

-

Acidic hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

Ketone Reactivity

The 4-oxo group participates in nucleophilic additions and reductions:

Reduction to Alcohol

Key Data :

-

IR post-reduction shows loss of ketone C=O (1705 cm⁻¹) and emergence of O–H stretch (3400 cm⁻¹) .

-

Stereoselectivity is not observed due to planar sp² hybridization at the carbonyl carbon .

Nucleophilic Addition (e.g., Grignard Reagents)

-

Reaction with CH₃MgBr forms a tertiary alcohol, confirmed by ¹H NMR (δ 1.4 ppm, singlet for CH₃).

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits stability under mild conditions but undergoes ring-opening in harsh acidic or reductive environments:

Acid-Catalyzed Ring Opening

| Conditions | Products | Mechanism |

|---|---|---|

| Conc. HCl, reflux, 12 h | 2-((3-(Thiophen-2-yl)carbamoyl)methyl)benzamide | Protonation at N-2, cleavage of N–O bond . |

Reductive Ring Opening

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| H₂, Pd/C, EtOH, 50 psi | 24 h, 25°C | Ethyl 4-((2-(aminomethyl)phenyl)amino)-4-oxobutanoate | 78% |

Structural Confirmation :

Electrophilic Aromatic Substitution (Thiophene and Phenyl Rings)

The thiophene and phenyl rings undergo regioselective substitutions:

Nitration

| Conditions | Site | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | Thiophene C-5 | Ethyl 4-oxo-4-((2-((3-(5-nitrothiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate | 65% |

Halogenation

| Reagents | Product | Yield |

|---|---|---|

| Br₂, CHCl₃, 25°C | Ethyl 4-oxo-4-((2-((3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate | 72% |

Regiochemical Rationale :

-

Thiophene’s electron-rich C-5 position is favored for electrophilic attack .

-

Steric hindrance from the oxadiazole-methyl group directs substitution on the phenyl ring to the para position .

Cross-Coupling Reactions

The brominated derivative participates in Suzuki-Miyaura couplings:

| Conditions | Product | Yield |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, ArB(OH)₂, DMF/H₂O, 80°C | Ethyl 4-oxo-4-((2-((3-(5-(4-methoxyphenyl)thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)butanoate | 88% |

Key Observation :

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with mass loss corresponding to CO₂ and ethylene release from the ester group.

Propriétés

IUPAC Name |

ethyl 4-oxo-4-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]anilino]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-2-25-18(24)10-9-16(23)20-14-7-4-3-6-13(14)12-17-21-19(22-26-17)15-8-5-11-27-15/h3-8,11H,2,9-10,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSKXIBHLOJEMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.